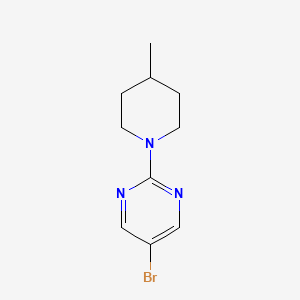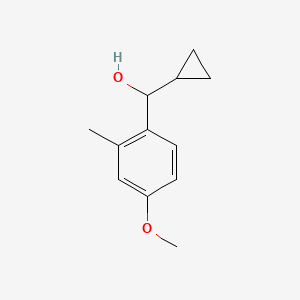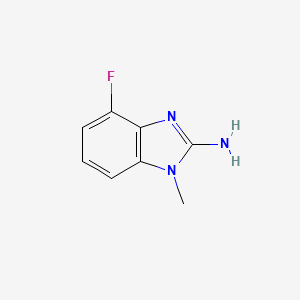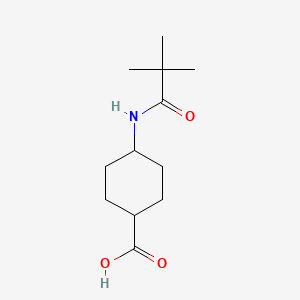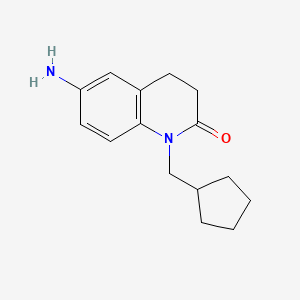
6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
This would typically include the compound’s IUPAC name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the reactants, products, and conditions for each reaction.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Synthesis and Chemical Reactions
Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives A study describes the synthesis of tetrahydropyrimidoquinoline derivatives through reactions involving cyclohexanone, showcasing the chemical versatility of tetrahydroquinoline compounds. These derivatives exhibited antimicrobial activity, underscoring their potential in medicinal chemistry (Elkholy & Morsy, 2006).
Novel Synthesis Approaches for Tetrahydroquinolines Research into one-pot synthesis methods for dihydropyrindines and tetrahydroquinolines from cyclic N-morpholino alkenes highlights innovative routes to these compounds. Such methodologies expand the toolbox for creating complex organic molecules with potential pharmaceutical applications (Yehia, Polborn, & Müller, 2002).
Biological Activities and Applications
DNA Binding and Anticancer Agents Several compounds derived from tetrahydroquinoline analogs have been designed to bind specifically to DNA, indicating potential for developing novel therapeutics. For example, cyclopenta[f]isoquinoline derivatives have been engineered to hydrogen bond specifically with GC pairs in DNA's major groove, suggesting a targeted approach for drug development (Kundu et al., 1975).
Synthesis of Anticancer Compounds The tetrahydroisoquinoline moiety is a common feature in biologically active molecules, including anticancer agents. Research has focused on synthesizing novel compounds with this structural motif, demonstrating a range of biological properties such as cytotoxicity against cancer cell lines, thereby contributing to the discovery of new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and any other hazards associated with its use.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
6-amino-1-(cyclopentylmethyl)-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-13-6-7-14-12(9-13)5-8-15(18)17(14)10-11-3-1-2-4-11/h6-7,9,11H,1-5,8,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIRMBLKXDNBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C(=O)CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



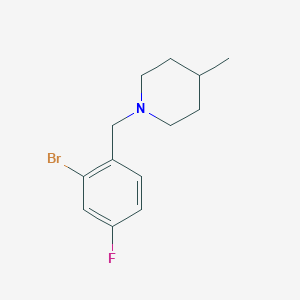
![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)
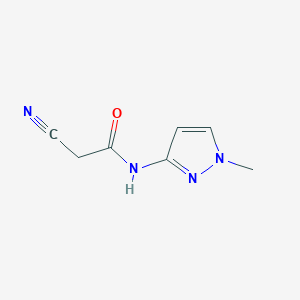
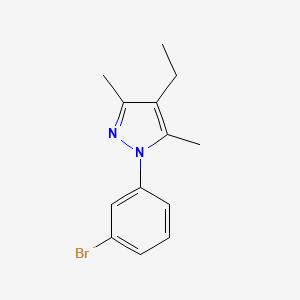
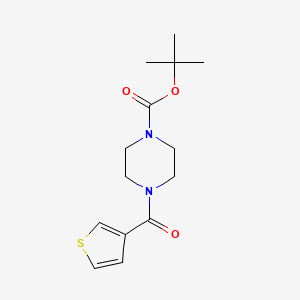

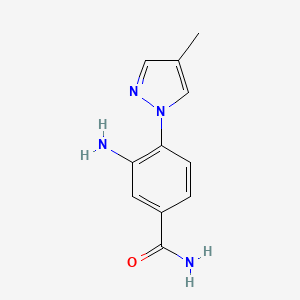
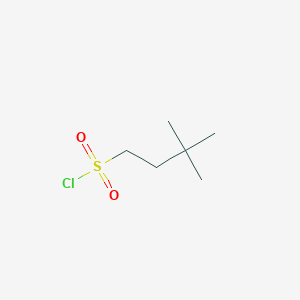
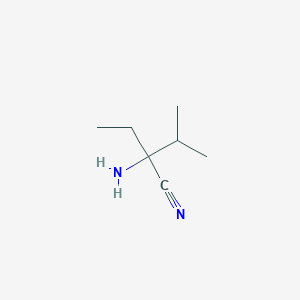
amino}ethan-1-ol](/img/structure/B1530198.png)
